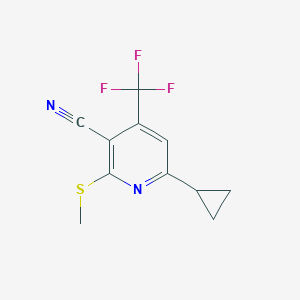

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

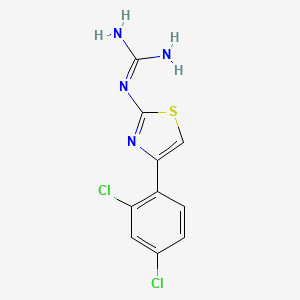

Le 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle est un composé organique appartenant à la famille des dérivés du pyrrole. Ce composé se caractérise par la présence d'un groupe protecteur tert-butoxycarbonyl (Boc), couramment utilisé en synthèse organique pour protéger les fonctions amines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle implique généralement la réaction de l'acide 5-amino-1H-pyrrole-2-carboxylique avec le dicarbonate de di-tert-butyle (Boc2O) en présence d'une base comme l'hydroxyde de sodium. La réaction est effectuée dans un solvant organique comme le tétrahydrofurane (THF) à température ambiante. L'acide aminé Boc-protégé résultant est ensuite estérifié avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique pour donner le produit final .

Méthodes de production industrielle

Dans un contexte industriel, la production de 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle peut être mise à l'échelle en utilisant des systèmes de micro-réacteurs à flux continu. Ces systèmes permettent une production continue avec une efficacité et une durabilité améliorées par rapport aux procédés batch traditionnels . L'utilisation de micro-réacteurs à flux continu permet également un meilleur contrôle des conditions de réaction, conduisant à des rendements et une pureté du produit final plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent éliminer le groupe protecteur Boc, donnant l'amine libre.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits formés

Oxydation : N-oxydes du cycle pyrrole.

Réduction : Dérivés d'amines libres.

Substitution : Divers esters et amides substitués.

Applications de la recherche scientifique

Le 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits naturels.

Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.

Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, notamment dans la conception d'inhibiteurs enzymatiques et de modulateurs de récepteurs.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'agrochimiques

Mécanisme d'action

Le mécanisme d'action du 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle implique principalement son rôle de groupe protecteur en synthèse organique. Le groupe Boc protège la fonction amine pendant diverses réactions chimiques, empêchant les réactions secondaires indésirables. Une fois les étapes de synthèse souhaitées terminées, le groupe Boc peut être éliminé sélectivement dans des conditions acides, révélant l'amine libre pour une fonctionnalisation ultérieure .

Applications De Recherche Scientifique

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparaison Avec Des Composés Similaires

Composés similaires

5-amino-1H-pyrrole-2-carboxylate d'éthyle : Il manque le groupe protecteur Boc, le rendant plus réactif dans certaines conditions.

Carbamate de tert-butyle N-(2-hydroxyethyl) : Un autre composé Boc-protégé avec des groupes fonctionnels différents.

Unicité

Le 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate d'éthyle est unique en raison de sa combinaison du groupe protecteur Boc et du cycle pyrrole, qui offre un équilibre entre stabilité et réactivité. Cela en fait un intermédiaire précieux dans la synthèse de molécules plus complexes, offrant une polyvalence dans diverses transformations chimiques.

Propriétés

Formule moléculaire |

C12H18N2O4 |

|---|---|

Poids moléculaire |

254.28 g/mol |

Nom IUPAC |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |

Clé InChI |

QSGOIHMYEODQDF-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)